molecular formula C9H8O5 B1596300 2-Methoxyterephthalic acid CAS No. 5156-00-3

2-Methoxyterephthalic acid

Cat. No.: B1596300
CAS No.: 5156-00-3
M. Wt: 196.16 g/mol
InChI Key: VQBBXLZPRXHYBO-UHFFFAOYSA-N
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Description

2-Methoxyterephthalic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of terephthalic acid, where a methoxy group replaces one of the hydrogen atoms on the benzene ring.

Mechanism of Action

Target of Action

2-Methoxyterephthalic acid is primarily used in the synthesis of metal-organic frameworks (MOFs), specifically europium-based MOFs . These MOFs have been reported to exhibit sensing properties towards Fe3+ ions and pH changes .

Mode of Action

The interaction of this compound with its targets primarily involves the formation of MOFs. The compound forms a framework with europium(III), resulting in a MOF that exhibits sensing properties . The MOF shows a sensor turn-off response towards Fe3+ ion concentrations in the range 0.5–3.7 ppm, and a turn-on response towards a decrease of pH from 5.4 to 3.0 .

Biochemical Pathways

The compound’s role in the formation of mofs suggests it may influence pathways related to metal ion detection and ph sensing .

Pharmacokinetics

It’s known that the compound is a solid, often appearing as a white crystalline powder . It is soluble in high-temperature organic solvents such as dimethyl sulfoxide and hot ethanol .

Result of Action

The primary result of this compound’s action is the formation of MOFs with sensing properties. These MOFs can detect changes in Fe3+ ion concentrations and pH levels . The MOF exhibits a dynamic quenching mechanism for the fluorescence turn-off response due to the presence of Fe3+ ions, and a ligand protonation mechanism for the turn-on response to a decrease in pH .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the temperature of the solvent . Additionally, the sensing properties of the resulting MOFs can be influenced by the presence of Fe3+ ions and the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyterephthalic acid can be synthesized through the oxidation of 2,5-dimethylanisole using potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically involves heating the reactants in an aqueous solution under reflux conditions until the oxidation is complete.

Industrial Production Methods: The process would likely be optimized for yield and purity, using controlled reaction conditions and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxyterephthalic acid is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs.

Properties

IUPAC Name

2-methoxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBBXLZPRXHYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300479
Record name 2-methoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5156-00-3
Record name 5156-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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